N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a synthetic small molecule designed as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional enzyme critical in DNA repair pathways. APE1 overexpression is associated with resistance to radiotherapy and alkylating agents in cancers such as gliomas . This compound features a benzothiazole moiety fused to a tetrahydrothienopyridine scaffold, with a 6-methyl substituent on the tetrahydrothieno ring and a dibutylsulfamoylbenzamide group. Its structural complexity aims to optimize interactions with APE1’s active site while enhancing pharmacokinetic (PK) properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S3/c1-4-6-17-34(18-7-5-2)40(36,37)22-14-12-21(13-15-22)28(35)32-30-27(23-16-19-33(3)20-26(23)39-30)29-31-24-10-8-9-11-25(24)38-29/h8-15H,4-7,16-20H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUACCNHXWHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine core and subsequent functionalization with benzo[d]thiazole and sulfamoyl groups. The detailed synthetic route often employs techniques such as nucleophilic substitution and coupling reactions to achieve the final product.
The compound has been studied for its inhibitory effects on apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms. Inhibitors of APE1 can enhance the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits low micromolar activity against purified APE1 enzymes. It has also shown significant cytotoxicity in HeLa cell lines when combined with alkylating agents, leading to increased accumulation of apurinic sites in DNA. This suggests a promising role in cancer therapy by targeting DNA repair pathways.
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | APE1 Inhibition | HeLa | Low µM |
| Related Analog | Cytotoxicity Enhancement | HeLa + MMS | Potentiation observed |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno[2,3-c]pyridine scaffold and the benzo[d]thiazole moiety can significantly influence the biological activity. For instance, variations in substituents on the benzamide portion have been shown to affect both potency and selectivity towards APE1 inhibition.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Combination Therapy with Alkylating Agents : Studies indicated that co-administration with MMS resulted in enhanced cytotoxicity compared to either agent alone. This underscores the potential for combination therapies in enhancing treatment efficacy against resistant cancer types.
- Pharmacokinetics : Animal studies demonstrated favorable pharmacokinetic profiles with significant plasma and brain exposure after intraperitoneal administration. This is crucial for compounds targeting central nervous system tumors.
- Toxicity Profiles : Initial toxicity assessments suggest a manageable safety profile at therapeutic doses, making it a candidate for further clinical development.
Comparison with Similar Compounds
Table 1: Substituent Effects on APE1 Inhibition
| Position 6 Substituent | Compound Example | APE1 Activity (IC₅₀) | Key Reference |
|---|---|---|---|
| Methyl | Target compound | Not reported | — |
| Isopropyl | Compound 3 () | ~10 µM | |
| Ethyl | compound | Not reported |
Modifications to the Sulfamoyl Group
The N,N-dibutylsulfamoyl group in the target compound contrasts with:
Table 2: Sulfamoyl Group Impact on Properties
| Sulfamoyl Group | Lipophilicity (Predicted) | Solubility | Key Reference |
|---|---|---|---|
| N,N-Dibutyl | High | Moderate (neutral) | — |
| N,N-Dipropyl (HCl salt) | Moderate | High (ionized) | |
| 3-Methylpiperidinyl | Moderate | Moderate |
Pharmacokinetic and Therapeutic Potential
- The 6-isopropyl analog () demonstrated favorable PK in mice, with robust plasma and brain exposure, suggesting that alkyl chain length and scaffold rigidity influence blood-brain barrier penetration .
- The target compound’s dibutylsulfamoyl group likely extends half-life via increased lipophilicity but may require formulation optimization to mitigate solubility limitations.
Q & A
Q. What are the optimal reaction conditions for synthesizing the benzothiazole core in this compound?
The benzothiazole moiety is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or basic conditions. For example, refluxing with ethanol and catalytic piperidine acetate has been used for analogous benzothiazole-bearing sulfonamide derivatives . Purification often involves crystallization from ethanol or dichloromethane .
Q. How can the purity of the compound be validated post-synthesis?
Use a combination of HPLC (with a C18 column and acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity. For the dibutylsulfamoyl group, monitor the characteristic singlet for -SO₂N(CH₂CH₂CH₂CH₃)₂ at δ 3.0–3.2 ppm in ¹H NMR . Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺).
Q. What solvents are compatible with this compound for biological assays?
The compound’s solubility is influenced by the dibutylsulfamoyl group. Use DMSO for stock solutions (up to 10 mM), followed by dilution in PBS or cell culture media (≤0.1% DMSO). Avoid aqueous buffers with high salt content to prevent precipitation .
Advanced Research Questions
Q. How does the dibutylsulfamoyl group affect the compound’s pharmacokinetic properties?
The -SO₂N(C₄H₉)₂ group enhances lipophilicity (logP >3), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with analogs lacking this group show a 2–3-fold increase in metabolic stability in microsomal assays due to steric hindrance around the sulfonamide .
Q. What strategies mitigate conflicting bioactivity data across in vitro and in vivo models?
- Dose optimization : Account for differences in bioavailability (e.g., plasma protein binding in vivo).
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy .
- Tissue distribution studies : Track compound accumulation in target organs (e.g., liver, brain) using radiolabeled analogs .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Target the benzothiazole and tetrahydrothienopyridine moieties to kinase domains (e.g., EGFR or CDK2) using AutoDock Vina.
- QSAR models : Correlate substituent electronegativity (e.g., dibutylsulfamoyl vs. methylsulfonamide) with IC₅₀ values to prioritize synthetic targets .
Methodological Challenges
Q. How to resolve discrepancies in enzyme inhibition assays?
- Control for off-target effects : Include a counterscreen against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases).
- Assay buffer optimization : Add 0.01% Tween-20 to prevent compound aggregation .
- Data normalization : Use Z-factor analysis to validate assay robustness .
Q. What synthetic routes improve yield for the tetrahydrothienopyridine fragment?
- Reductive amination : Combine 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with benzaldehyde derivatives under H₂/Pd-C catalysis (yield: 65–75%) .
- Microwave-assisted synthesis : Reduce reaction time from 12 hr to 2 hr while maintaining >90% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
